molecular formula C8H6Cl2O2 B1339892 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one CAS No. 55736-71-5

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B1339892
CAS No.: 55736-71-5
M. Wt: 205.03 g/mol
InChI Key: IAPWSRGXLFGVQR-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, with the molecular formula C8H6Cl2O2 and a molecular weight of 203.97 g/mol, is a high-purity chemical compound for research applications . This aromatic ketone, identified by its precise monoisotopic mass of 203.97449 Da, serves as a valuable synthon and building block in organic and medicinal chemistry research . Its structural features, including the ethanone moiety and substituted hydroxyphenyl ring, make it a versatile intermediate for synthesizing more complex molecules, particularly in developing novel heterocyclic compounds like imidazoles, which are prominent in pharmaceutical research for their wide range of therapeutic potentials . Researchers utilize this compound in exploratory studies aimed at creating new substances with potential biological activity. The compound is characterized by its predicted physicochemical properties, including a topological polar surface area, which are essential for research and development purposes. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3,4-dichloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPWSRGXLFGVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556991
Record name 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55736-71-5
Record name 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches

The synthesis of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one generally involves the introduction of the acetyl group onto a suitably substituted phenol ring bearing chlorine substituents. The key synthetic strategies include:

  • Friedel-Crafts Acylation:
    This classical method involves the acylation of a dichlorinated hydroxybenzene derivative using acetyl halides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride. The reaction typically proceeds in non-polar solvents like carbon tetrachloride or dichloromethane under controlled temperature conditions (0°C to room temperature) to avoid side reactions and over-acylation.

  • Halogenation of Hydroxyacetophenone Derivatives:
    Starting from 2-hydroxyacetophenone, selective chlorination at the 3 and 4 positions can be achieved using chlorinating agents such as tert-butyl hypochlorite or sulfuryl chloride under mild conditions (e.g., 15°C, subdued light) in solvents like chloroform or dichloromethane. This method allows for stepwise introduction of chlorine substituents after the acetyl group is installed.

  • Condensation Reactions:
    Some literature suggests condensation of appropriate substituted phenols with acetylating agents or via Claisen-Schmidt type reactions to form hydroxyacetophenone derivatives, followed by selective chlorination.

Specific Reported Methods

Method Starting Materials Reagents & Catalysts Solvent Conditions Yield & Notes
Friedel-Crafts Acylation 3,4-Dichlorophenol or 3,4-dichloroanisole Acetyl chloride or bromoacetyl bromide, AlCl3 catalyst Carbon tetrachloride or dichloromethane 0°C to RT High selectivity; reaction temperature control critical to avoid polyacylation
Chlorination of 2-Hydroxyacetophenone 2-Hydroxyacetophenone tert-Butyl hypochlorite or sulfuryl chloride Chloroform or dichloromethane 15°C, subdued light Enables selective dichlorination at 3,4-positions; mild conditions preserve acetyl group
Enzymatic Reduction (for related intermediates) Alpha-chloro-3-hydroxyacetophenone Ketoreductase enzyme, cofactor NADP+ Water/isopropanol buffer 24-45°C, 5-36 h High conversion and enantiomeric purity for related chiral intermediates; biocatalysis offers green alternative

Reaction Conditions and Optimization

  • Temperature: Most chemical acylation and chlorination reactions are conducted between 0°C and room temperature to maintain selectivity and minimize side reactions. Enzymatic methods operate at mild temperatures (24-45°C) suitable for biocatalysts.

  • Solvents: Non-polar solvents such as carbon tetrachloride and dichloromethane are preferred for Friedel-Crafts acylation due to their ability to dissolve reactants and stabilize intermediates. Polar aprotic solvents like dimethylformamide or sulfolane may be used in related organometallic reactions.

  • Catalysts: Aluminum chloride is the classical Lewis acid catalyst for acylation. Phase transfer catalysts and metal fluorides are used in related fluorination or halogenation reactions but are less relevant here.

  • Reaction Time: Chemical acylation typically completes within hours, while enzymatic reactions may require longer times (up to 36 hours) for full conversion.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Friedel-Crafts Acylation Acylation of dichlorophenol/anisole with acetyl halide, AlCl3 catalyst High yield, well-established Requires strict temperature control, uses corrosive catalysts
Selective Chlorination Chlorination of 2-hydroxyacetophenone with tert-butyl hypochlorite or sulfuryl chloride Mild conditions, selective dichlorination Multi-step process if starting from non-chlorinated precursors
Enzymatic Reduction (related intermediates) Biocatalysis using ketoreductase enzymes High stereoselectivity, environmentally friendly Limited to chiral intermediates, longer reaction times

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 4 undergo nucleophilic aromatic substitution under controlled conditions.

Hydroxylation

Reaction with aqueous sodium hydroxide at elevated temperatures (80–100°C) replaces chlorine atoms with hydroxyl groups. For example:
1 3 4 Dichloro 2 hydroxyphenyl ethan 1 one+NaOH1 3 Hydroxy 4 chloro 2 hydroxyphenyl ethan 1 one+NaCl\text{1 3 4 Dichloro 2 hydroxyphenyl ethan 1 one}+\text{NaOH}\rightarrow \text{1 3 Hydroxy 4 chloro 2 hydroxyphenyl ethan 1 one}+\text{NaCl}
Yields depend on reaction time and stoichiometry of hydroxide ions .

Chlorination

Further chlorination with chlorine gas in glacial acetic acid introduces additional chlorine substituents. This reaction requires temperatures below 20°C to prevent over-chlorination .

Condensation Reactions

The ketone group participates in condensation with nitrogen-containing nucleophiles.

Hydrazine Derivatives

Reaction with hydrazine hydrate in ethanol under reflux forms hydrazones:
1 3 4 Dichloro 2 hydroxyphenyl ethan 1 one+NH2NH2Hydrazone derivative+H2O\text{1 3 4 Dichloro 2 hydroxyphenyl ethan 1 one}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone derivative}+\text{H}_2\text{O}
These derivatives serve as intermediates for heterocyclic syntheses (e.g., pyrazoles, triazoles) .

Thiourea Reactions

Condensation with thiourea in ethanol yields bis-thiourea adducts, which cyclize under acidic conditions to form dithiazole derivatives :

Reagent Conditions Product Yield
Thiourea (2 eq)Ethanol, reflux, 2 h1,1-(5-Acetyl-4-hydroxy-1,3-phenylene)bis(thiourea)78%

Radical Addition-Cyclization

Under visible-light catalysis with Ru(bpy)₃Cl₂, the compound undergoes radical-based cascade reactions. For example, with ethyl bromodifluoroacetate:

  • CF₂ radical addition to the α,β-unsaturated ketone.

  • Cyclization via hydroxyl group participation.

  • Elimination of dimethylamine to form chromone derivatives .

Key Data from Photoredox Reactions

Catalyst Base Solvent Reaction Time Yield
Ru(bpy)₃Cl₂ (1 mol%)NaHSO₃DMSO24 h81%

Acid-Catalyzed Cyclization

In the presence of H₂SO₄ or HCl, the compound forms fused heterocycles. For instance:

  • Reaction with hexane-2,5-dione yields pyrrol-1-yl derivatives .

  • Cyclization with pentane-2,4-dione produces pyrazole derivatives .

Oxidation

Treatment with hydrogen peroxide in acetic acid oxidizes side chains or modifies substituents. This is critical for introducing hydroxyl groups or epoxides .

Reduction

Catalytic hydrogenation (e.g., Raney Ni) reduces ketones to secondary alcohols, though this is less common due to steric hindrance from chlorine substituents .

Esterification

The phenolic hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example:
1 3 4 Dichloro 2 hydroxyphenyl ethan 1 one+Ac2OAcetylated derivative+HCl\text{1 3 4 Dichloro 2 hydroxyphenyl ethan 1 one}+\text{Ac}_2\text{O}\rightarrow \text{Acetylated derivative}+\text{HCl}
This reaction is pH-sensitive and proceeds optimally in anhydrous conditions .

Stability and Reactivity Notes

  • Thermal Stability : Decomposes above 200°C, forming chlorinated phenolic byproducts .

  • pH Sensitivity : The hydroxyl group deprotonates in basic media (pH > 9), enhancing nucleophilic substitution at chlorine sites .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one exhibit promising antimicrobial properties. A study reported the synthesis of various derivatives that showed activity against multidrug-resistant bacterial strains. The compound's structure allows for modifications that enhance its efficacy against specific pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For instance, derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines. The introduction of dichloro and hydroxy groups is believed to play a crucial role in the compound's mechanism of action, potentially leading to apoptosis in cancer cells .

Agricultural Applications

Herbicidal Properties
this compound has shown herbicidal activity in preliminary studies. It acts by inhibiting specific biochemical pathways in plants, leading to growth suppression. This property can be harnessed for developing new herbicides that target broadleaf weeds while minimizing harm to cereal crops .

Pesticide Development
The compound's structure allows for modifications that can enhance its effectiveness as a pesticide. Research is ongoing to evaluate its efficacy against common agricultural pests and its safety profile when used in field conditions .

Material Sciences

Polymer Additives
In material sciences, this compound is being investigated as an additive in polymer formulations. Its inclusion can improve the thermal stability and mechanical properties of the resulting materials. Studies are exploring its compatibility with various polymer matrices and the resulting effects on material performance .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activities; derivatives show enhanced efficacy
Agricultural SciencesHerbicidal properties; potential use as a pesticide
Material SciencesEnhances thermal stability and mechanical properties in polymers

Case Studies

  • Antimicrobial Efficacy Study
    A recent study synthesized multiple derivatives of this compound and tested them against WHO-priority pathogens. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for clinical applications in treating resistant infections .
  • Herbicidal Activity Assessment
    Field trials were conducted to assess the herbicidal effectiveness of the compound on common weeds in cereal crops. The results showed a marked reduction in weed biomass without adversely affecting crop yield, indicating its potential utility in sustainable agriculture practices .
  • Polymer Development Research
    Investigations into the use of this compound as a polymer additive revealed improvements in both mechanical strength and thermal resistance of bio-based polymers. This opens avenues for environmentally friendly materials with enhanced performance characteristics .

Comparison with Similar Compounds

Key Structural and Functional Differences

The biological and chemical properties of aryl ketones are highly dependent on the position and type of substituents. Below is a comparative analysis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one with analogous compounds:

Compound Name Molecular Formula Substituents Key Features
This compound C₈H₆Cl₂O₂ 3,4-dichloro; 2-hydroxy High reactivity due to electron-withdrawing Cl groups; enzyme inhibitor
1-(2,4-Dichlorophenyl)-2-hydroxyethanone C₈H₆Cl₂O₂ 2,4-dichloro; 2-hydroxy Different Cl substitution pattern; lower bioactivity in antifungal screens
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one C₉H₉ClO₂ 5-chloro; 2-hydroxy; 3-methyl Methyl group enhances lipophilicity; used in antimicrobial studies
1-(2-Chloro-4-methylphenyl)ethan-1-one C₉H₉ClO 2-chloro; 4-methyl Balanced electron effects; intermediate in fungicide synthesis
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one C₈H₇ClO₂ 3-chloro; 2-hydroxy Lacks 4-Cl; reduced steric hindrance; lower enzyme affinity

Biological Activity

Introduction

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, also known as 3',5'-dichloro-2'-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C8H6Cl2O2
  • Molecular Weight: 207.04 g/mol
  • Structure: The compound features a phenolic hydroxyl group and dichloro substitutions that enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with enzymes and receptors.
  • Lipophilicity: The presence of chlorine atoms increases lipophilicity, aiding membrane penetration and enhancing bioavailability .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against Gram-positive bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128
Clostridium difficile128

These results indicate that the compound has potential as a therapeutic agent against antibiotic-resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess significant anticancer properties. For example, in A549 human lung cancer cell lines, the compound reduced cell viability significantly:

Compound Viability (%) p-value
Control100-
3',5'-Dichloro-2'-hydroxyacetophenone21.2<0.001

This suggests that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Resistance

A study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens highlighted its potential as a novel antimicrobial agent. The compound was tested against various strains harboring resistance determinants, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Research

Another research initiative explored the anticancer effects of the compound in various cancer models. The incorporation of the dichloro substitution was found to enhance cytotoxicity significantly compared to non-substituted analogs. This study underlines the importance of structural modifications in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one, and how can regioselectivity be controlled during chlorination and hydroxylation steps?

  • Methodological Answer : A plausible route involves Friedel-Crafts acylation using acetyl chloride and a substituted benzene derivative. For regioselective chlorination, directing effects of hydroxyl and acetyl groups must be considered. For example, hydroxyl groups typically direct electrophilic substitution to ortho/para positions. Protective strategies (e.g., silylation of the hydroxyl group) may prevent undesired side reactions during chlorination. Post-synthetic deprotection can restore the hydroxyl moiety. Similar multi-step approaches are described in the synthesis of structurally related fluorenone derivatives . Friedel-Crafts conditions for analogous compounds are detailed in Ashford’s Dictionary of Industrial Chemicals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify substituent positions (e.g., hydroxyl protons at δ ~10–12 ppm in DMSO-d6). Coupling patterns in aromatic regions clarify substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C8_8H6_6Cl2_2O2_2, theoretical MW: 205.97). NIST databases provide reference spectra for related dichloro-acetophenones .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms regiochemistry. Absorption corrections (e.g., empirical spherical harmonic models) improve data accuracy for heavy atoms like chlorine .

Q. How can solubility challenges be addressed during purification of this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (CCl4_4) is limited due to hydrophobic aromatic rings. Recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients is recommended. Solubility data for analogous compounds in CCl4_4 and CS2_2 are available in NIST reports .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichloro and 2-hydroxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the ketone toward nucleophilic attack, while the hydroxyl group (via hydrogen bonding) stabilizes transition states. Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation via kinetic studies (e.g., monitoring reactions with amines or hydrazines) is advised. Similar electronic analyses are applied to halogenated acetophenones in medicinal chemistry studies .

Q. What strategies resolve contradictions in crystallographic data refinement for chlorine-containing derivatives?

  • Methodological Answer : Chlorine’s high electron density causes absorption anisotropies in X-ray data. Empirical corrections using spherical harmonic functions (implemented in SHELXL) mitigate these effects . Twin refinement may be necessary for crystals with pseudo-symmetry. Case studies for dichloro-acetophenones demonstrate R-factor improvements from 0.15 to 0.05 after absorption correction .

Q. How can computational chemistry predict the compound’s potential as a ligand in coordination complexes?

  • Methodological Answer : Molecular docking or molecular dynamics simulations assess binding affinity with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). The hydroxyl and ketone groups are potential chelation sites. IR spectral shifts (e.g., C=O stretching at ~1680 cm1^{-1} moving to ~1600 cm1^{-1} upon complexation) validate predictions experimentally. Comparative studies with 2,4-dichloro derivatives highlight steric and electronic differences .

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